2-(2,5-Dichlorophenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAXYYQCCIYTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541841 | |
| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1875-87-2 | |
| Record name | 2-(2,5-Dichlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2,5 Dichlorophenyl Ethan 1 Ol
Chemo-selective Reduction Approaches
Chemo-selective reduction methods are foundational in organic synthesis, targeting the carbonyl group of the precursor ketone while preserving other functional groups. These methods are valued for their reliability and scalability.
The reduction of the ketone precursor, (2,5-dichlorophenyl)acetone (also known as 1-(2,5-dichlorophenyl)ethanone), to 2-(2,5-dichlorophenyl)ethan-1-ol can be efficiently accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for this type of transformation due to its mild nature and high selectivity for aldehydes and ketones. The reaction is typically performed in a suitable protic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. researchgate.net
For asymmetric synthesis, which aims to produce a single enantiomer, chiral borane (B79455) reagents can be utilized. One such reagent is (−)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl), which can reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. acs.orgnih.gov This approach allows for the direct formation of enantiomerically enriched this compound without the need for subsequent resolution steps.
Table 1: Metal Hydride Reagents for Ketone Reduction
| Reagent | Type | Typical Application | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Achiral | General reduction of ketones to racemic alcohols. | researchgate.net |
| (-)-DIP-Chloride | Chiral | Enantioselective reduction of ketones to chiral alcohols. | acs.orgnih.gov |
For large-scale industrial production, catalytic hydrogenation presents a more cost-effective and environmentally benign alternative to stoichiometric metal hydride reagents. researchgate.netgoogle.com This process involves the reaction of the ketone substrate with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net
Commonly used catalysts for the hydrogenation of carbonyl compounds include sponge metals like Raney nickel and precious metals such as palladium (Pd), ruthenium (Ru), and rhodium (Rh) supported on materials like carbon. google.com The reaction conditions, including temperature and pressure, are optimized to ensure high conversion and selectivity. For instance, liquid-phase hydrogenations can be conducted at temperatures ranging from 60 to 140°C and pressures from 20 to 50 bar. google.com The efficiency of these processes makes them highly suitable for the industrial synthesis of alcohols from their ketone precursors. mdpi.com
Table 2: Catalysts for Industrial Hydrogenation of Ketones
| Catalyst | Type | Key Advantages | Reference |
|---|---|---|---|
| Raney Nickel | Sponge Metal | Cost-effective, widely used in industry. | google.com |
| Palladium on Carbon (Pd/C) | Supported Precious Metal | High activity and selectivity. | |
| Ruthenium-based Catalysts | Supported Precious Metal | Effective for various ketones, can operate under mild conditions. | researchgate.netmdpi.com |
Biocatalytic and Stereoselective Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of biocatalytic and stereoselective synthetic methods. These approaches utilize enzymes or whole microorganisms to produce chiral alcohols with high enantiomeric purity. acs.org
Whole-cell biocatalysis offers a powerful tool for the asymmetric reduction of prochiral ketones. researchgate.net Various strains of yeasts and bacteria are capable of reducing substituted acetophenones to the corresponding (R)- or (S)-alcohols with high enantioselectivity, often governed by Prelog's rule. mdpi.com
For example, yeast strains such as Rhodotorula rubra and Candida tropicalis have been shown to be effective biocatalysts for the enantioselective reduction of haloacetophenones. mdpi.comscielo.br In a study using Rhodotorula rubra KCh 82, the reduction of 2-chloro-1-(2',4'-dichlorophenyl)-ethanone, a structurally similar ketone, yielded the corresponding (R)-alcohol with over 99% conversion and 91% enantiomeric excess (ee). mdpi.com Such processes are attractive as they operate under mild conditions and often provide access to enantiopure products that are difficult to obtain through traditional chemical methods. scielo.br
Table 3: Microorganisms for Asymmetric Ketone Reduction
| Microorganism | Substrate Type | Product Configuration | Key Finding | Reference |
|---|---|---|---|---|
| Rhodotorula rubra KCh 82 | Halogenated Acetophenones | (R)-Alcohol | High conversion (>99%) and enantioselectivity (91% ee). | mdpi.com |
| Candida tropicalis CE017 | Aromatic Ketones | (S)-Alcohol | Versatile agent for producing optically active alcohols. | scielo.br |
| Recombinant E. coli | 2-chloro-1-(2,4-dichlorophenyl) ethanone (B97240) | (S)-Alcohol | Complete conversion to the chiral alcohol with >99% ee. | researchgate.net |
Beyond whole-cell systems, isolated enzymes are widely used for producing enantiopure alcohols. Two primary strategies are employed: the asymmetric reduction of a ketone precursor and the kinetic resolution of a racemic alcohol. acs.org
Asymmetric reduction often utilizes ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). mdpi.comuniovi.es These enzymes, requiring a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), can reduce ketones to a single enantiomer of the alcohol with exceptional selectivity. mdpi.compreprints.org For instance, the asymmetric reduction of a precursor ketone using a ketoreductase has been shown to produce the (R)-alcohol with 93% ee. researchgate.netmdpi.compreprints.org
Kinetic resolution, on the other hand, starts with the racemic alcohol. A lipase, such as Lipase B from Candida antarctica (often immobilized as Novozym 435®), is used to selectively acylate one of the enantiomers in the presence of an acyl donor. researchgate.netmdpi.com This leaves the unreacted enantiomer in high enantiomeric purity. This method is a cornerstone of chemoenzymatic synthesis for separating enantiomers. acs.orgresearchgate.net Chiral resolution can also be achieved through classical chemical methods, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation. nih.govwipo.int
Table 4: Enzymatic Strategies for Chiral Alcohol Synthesis
| Strategy | Enzyme Class | Principle | Key Advantage | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a prochiral ketone to a single alcohol enantiomer. | Direct synthesis of the desired enantiomer with high purity (>98% ee). | mdpi.comuniovi.espreprints.org |
| Kinetic Resolution | Lipase (e.g., Novozym 435®) | Selective enzymatic acylation of one enantiomer in a racemic alcohol mixture. | Efficient separation of enantiomers from a racemic mixture. | acs.orgresearchgate.netmdpi.com |
Role as a Synthetic Intermediate in Complex Organic Molecule Construction
This compound, particularly in its enantiopure forms, is a valuable synthetic intermediate for building more complex molecules. Its structure is a key component in the synthesis of various biologically active compounds, including antifungal agents. lookchem.comchemicalbook.com
For example, the structurally related chiral alcohol, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a crucial intermediate in the asymmetric chemoenzymatic synthesis of the potent antifungal drugs miconazole (B906) and econazole. uniovi.eslookchem.comchemicalbook.com The defined stereochemistry of the alcohol is essential for the therapeutic efficacy of the final active pharmaceutical ingredient. This highlights the importance of dichlorophenyl ethanol derivatives as chiral building blocks in medicinal chemistry, where precise three-dimensional structure is critical for biological activity. lookchem.com
Biological Activity and Pharmacological Mechanisms of 2 2,5 Dichlorophenyl Ethan 1 Ol
Beta-Adrenergic Receptor Antagonism
Research into the direct beta-adrenergic receptor antagonism of 2-(2,5-Dichlorophenyl)ethan-1-ol is not extensively documented in publicly available scientific literature. While the broader class of phenylethanolamines is known to interact with adrenergic receptors, specific data for this dichlorinated analog remains scarce.
Molecular Interactions and Receptor Binding Mechanisms, including Hydrogen Bonding and Hydrophobic Interactions
There is currently a lack of specific studies detailing the molecular interactions and receptor binding mechanisms of this compound with beta-adrenergic receptors. Hypothetically, the ethanolamine (B43304) moiety could participate in hydrogen bonding with receptor sites, a common feature for this class of compounds. The dichlorophenyl group would be expected to engage in hydrophobic interactions within the receptor's binding pocket. However, without experimental data, these remain theoretical considerations.
Cellular and Systemic Pharmacological Effects on Protein and Enzyme Activities
Specific data on the cellular and systemic pharmacological effects of this compound on protein and enzyme activities are not available in the current body of scientific research.
Therapeutic Modalities Under Investigation in Cardiovascular Research, including Hypertension, Anti-arrhythmic Effects, and Congestive Heart Failure
There are no current, publicly documented investigations into the therapeutic modalities of this compound for cardiovascular conditions such as hypertension, arrhythmia, or congestive heart failure.
Emerging Biological Properties
While dedicated research on this compound is limited, the broader class of dichlorophenyl compounds has been explored for various biological activities.
Investigations into Anti-inflammatory Potential
No specific studies have been published that investigate the anti-inflammatory potential of this compound. However, other chlorinated aromatic compounds have been noted for their anti-inflammatory properties, suggesting that this could be a potential area for future research.
Exploration of Related Dichlorophenyl Ethanol (B145695) Scaffolds for Diverse Bioactivities (e.g., Antimicrobial, Neurological Applications)
While specific data for this compound is sparse, related dichlorophenyl compounds have been investigated for a range of biological activities. For instance, some dichlorinated benzene (B151609) derivatives have been screened for antimicrobial and antifungal activity. dergipark.org.tr The position of the chlorine atoms on the phenyl ring is a critical determinant of the compound's biological effects. dergipark.org.tr
In the field of neuroscience, chlorinated compounds have been studied for their neurological effects. Polychlorinated biphenyls (PCBs), for example, are known to have neurological effects, although they are structurally distinct from this compound. nih.gov The potential for dichlorophenyl ethanol scaffolds to have applications in neurology is an area that warrants further investigation.
Table 1: Investigated Biological Activities of Related Dichlorophenyl Compounds
| Compound Class | Investigated Activity | Findings |
| Dichlorinated Benzene Derivatives | Antimicrobial/Antifungal | Activity is dependent on the position of chlorine atoms. dergipark.org.tr |
| Polychlorinated Biphenyls (PCBs) | Neurological Effects | Known to have various neurological impacts. nih.gov |
Structure-Activity Relationship (SAR) Studies and Ligand Design Principles
The biological importance of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as a chiral intermediate for antifungal drugs such as luliconazole (B1675427) and miconazole (B906) underscores the stringent structural requirements for activity. smolecule.comchemicalbook.com The specific arrangement of chlorine atoms at the 2 and 4 positions of the phenyl ring is a key feature for its role as a precursor to these antifungal agents. chemicalbook.com This suggests that the positioning of the electron-withdrawing chlorine atoms is crucial for the molecular interactions that lead to its utility in synthesizing these drugs.
The stereochemistry at the carbinol carbon is another critical determinant of biological efficacy. The (S)-enantiomer of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) is the preferred isomer for the synthesis of certain antifungal agents, highlighting the stereospecificity of the enzymes or receptors with which the final drug products interact. smolecule.com The synthesis of the enantiomerically pure (S)-isomer is a key step in the production of these pharmaceuticals. smolecule.com
The absence of significant research into the 2,5-dichloro isomer suggests that this particular substitution pattern may not confer the same level of biological activity or utility as a pharmaceutical intermediate compared to the 2,4-dichloro isomer. SAR principles indicate that even minor shifts in substituent positions on an aromatic ring can lead to dramatic changes in biological activity due to altered electronic distribution, steric hindrance, and binding interactions with biological targets.
Detailed research findings on the synthesis and properties of the related 2,4-dichloro isomer are presented in the following table to illustrate the characteristics of this class of compounds.
| Property | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol |
| CAS Number | 126534-31-4 |
| Molecular Formula | C8H7Cl3O |
| Molecular Weight | 225.5 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 62 °C |
| Application | Intermediate in the asymmetric synthesis of miconazole and luliconazole. chemicalbook.com |
| Biological Precursor to | Luliconazole, Miconazole |
Table 1: Physicochemical and Biological Application Data for (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
Spectroscopic Characterization in Research of 2 2,5 Dichlorophenyl Ethan 1 Ol
Vibrational Spectroscopy (e.g., FT-IR) for Molecular Structure Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of 2-(2,5-Dichlorophenyl)ethan-1-ol, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds.
The most prominent feature in the FT-IR spectrum is the broad absorption band corresponding to the O-H stretching vibration of the primary alcohol group, which is typically observed in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the ethyl chain are expected in the 2850-3100 cm⁻¹ range. The presence of the dichlorinated benzene (B151609) ring gives rise to characteristic C=C stretching vibrations within the 1400-1600 cm⁻¹ region. Furthermore, the C-O stretching vibration of the primary alcohol is anticipated to appear around 1050-1150 cm⁻¹. The C-Cl stretching vibrations of the two chlorine atoms attached to the aromatic ring would produce strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2970 |
| C=C Stretch (Aromatic) | 1400-1600 |
| C-O Stretch (Primary Alcohol) | 1050-1150 |
| C-Cl Stretch | < 800 |
Nuclear Magnetic Resonance (NMR) for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR are employed to map out the carbon skeleton and the environments of the hydrogen atoms.
In the ¹H NMR spectrum of this compound, the aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The protons of the ethanolic side chain would present as two distinct signals. The two protons of the methylene (B1212753) group adjacent to the aromatic ring (-CH₂-Ar) would likely appear as a triplet, while the two protons of the methylene group bearing the hydroxyl group (-CH₂-OH) would also be a triplet, though its chemical shift would be influenced by the electronegativity of the oxygen atom. The hydroxyl proton itself would appear as a broad singlet, the position of which is highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The two carbons of the ethyl group would be found in the upfield region, while the six carbons of the dichlorinated benzene ring would appear in the downfield aromatic region (typically 120-150 ppm). The carbon bearing the hydroxyl group would be deshielded compared to the other aliphatic carbon.
While specific experimental NMR data for this compound is not widely published, analysis of related structures, such as 2-(phenylamino)ethan-1-ol, provides insight into the expected chemical shifts and coupling patterns. chemspider.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| -CH₂-Ar | 2.8 - 3.2 | Triplet |
| -CH₂-OH | 3.7 - 4.1 | Triplet |
| -OH | Variable | Broad Singlet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -CH₂-Ar | 35 - 45 |
| -CH₂-OH | 60 - 70 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C(H₂) | 135 - 145 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) provides the exact molecular weight and valuable information about the fragmentation pattern of a compound, which aids in confirming its structure. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₈H₈Cl₂O. Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern, with [M+2]⁺ and [M+4]⁺ peaks having predictable relative intensities.
Common fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the molecular ion, leading to a significant [M-18]⁺ peak. Another prominent fragmentation would be the benzylic cleavage, resulting in the formation of a stable dichlorobenzyl cation. The NIST WebBook provides mass spectral data for the related compound 1-(2,5-dichlorophenyl)ethanone, which shows characteristic fragmentation patterns that can be contrasted with those expected for the alcohol. nist.govbiosynth.com The EPA/NIH Mass Spectral Data Base is another resource for mass spectra of various organic compounds. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
| [C₈H₈Cl₂O]⁺ | Molecular Ion | 190/192/194 |
| [C₈H₆Cl₂]⁺ | Loss of H₂O | 172/174/176 |
| [C₇H₅Cl₂]⁺ | Benzylic Cleavage | 159/161/163 |
Electronic Spectroscopy (e.g., UV-Vis) and Photophysical Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π → π* transitions of the dichlorinated benzene ring.
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Electronic Transition | Predicted λmax (nm) |
| π → π* (E-band) | ~210-230 |
| π → π* (B-band) | ~260-280 |
Computational Chemistry and Theoretical Investigations of 2 2,5 Dichlorophenyl Ethan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-(2,5-Dichlorophenyl)ethan-1-ol, these calculations can elucidate its reactivity, stability, and the nature of its electron distribution.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule dictates its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information about its electron-donating and accepting capabilities. In a study on a related compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, Density Functional Theory (DFT) calculations with the B3LYP/6-311++G(d,p) basis set were used to determine its HOMO-LUMO energy gap. mdpi.com This energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the dichlorophenyl group's electron-withdrawing nature is expected to influence the energy of these frontier orbitals.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ias.ac.innih.govresearchgate.netresearchgate.net The MEP displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net In chlorinated aromatic compounds, the chlorine atoms typically create regions of negative electrostatic potential, while the hydrogen atoms of the aromatic ring and the hydroxyl group contribute to positive potential regions. ias.ac.inresearchgate.net
Energetic and Stability Profiling of Conformations
The flexibility of the ethan-1-ol side chain in this compound allows for various spatial arrangements, or conformations. Each conformation possesses a distinct potential energy, and identifying the most stable (lowest energy) conformation is crucial for understanding its behavior. Theoretical studies on chalcone (B49325) isomers have demonstrated the use of DFT to investigate conformational stability. researchgate.net Such analyses for this compound would involve rotating the bonds of the side chain and calculating the energy of each resulting conformer. The relative energies of these conformations determine their population at a given temperature. The stability of different conformers is influenced by a combination of steric hindrance between the aromatic ring and the hydroxyl group, as well as intramolecular hydrogen bonding. ntu.edu.sg
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic picture of the molecule's behavior and its interactions with biological macromolecules.
Ligand-Receptor Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, as well as the strength of the interaction. researchgate.netmdpi.com For this compound, docking studies could be employed to identify potential protein targets and predict its binding affinity. For instance, a study involving acetone (B3395972) O-((2,5-dichlorophenyl)sulfonyl) oxime, a compound also featuring the 2,5-dichlorophenyl group, performed molecular docking with cholinesterase enzymes to predict binding affinities. researchgate.net Similarly, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile has been docked into the active site of certain enzymes to understand its potential inhibitory activity. mdpi.com These studies suggest that the dichlorophenyl moiety can participate in hydrophobic and halogen bonding interactions within a protein's binding pocket.
Conformational Analysis and Stereochemical Implications
The three-dimensional structure of this compound, including its possible stereoisomers, has significant implications for its biological activity. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that this compound can exist as two enantiomers (R and S forms). Configurational isomers, such as enantiomers, can have vastly different interactions with chiral biological receptors. sydney.edu.au Conformational analysis of each enantiomer would reveal the most stable three-dimensional shapes they adopt. In a study of adamantyl-substituted thiazolidinones, a "butterfly-like" conformation was identified as being typical for non-nucleoside reverse transcriptase inhibitors, highlighting how specific conformations can be linked to a particular biological activity. nih.gov
Prediction of Pharmacological and Toxicological Profiles (e.g., ADME)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is a critical step in the early stages of drug discovery. mdpi.comljmu.ac.uk Various software platforms, such as SwissADME and PreADMET, are used to estimate these parameters for novel compounds. nih.govmdpi.com These predictions help in assessing the drug-likeness of a molecule and identifying potential liabilities. For this compound, these predictions would provide insights into its oral bioavailability, blood-brain barrier penetration, and potential for metabolic breakdown. Studies on other small molecules have successfully used these tools to generate predictive data tables for a range of ADME properties. nih.govplos.orgnih.gov
Table of Predicted ADME Properties for Structurally Related Compounds
| Property | Sulfonamide Derivative 15a nih.gov | Sulfonamide Derivative 15b nih.gov |
| Molecular Weight ( g/mol ) | 425.5 | 425.5 |
| LogP | 3.65 | 3.65 |
| H-bond Acceptors | 6 | 6 |
| H-bond Donors | 2 | 2 |
| Topological Polar Surface Area (Ų) | 98.45 | 98.45 |
| Water Solubility | Moderately soluble | Moderately soluble |
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes |
| CYP2D6 Inhibitor | Yes | Yes |
This table presents predicted ADME properties for two sulfonamide derivatives as reported in a cited study and is intended to be illustrative of the types of data generated in such analyses. nih.gov
Environmental Fate and Degradation Research on Dichlorophenyl Ethanols
Microbial Degradation Pathways in Soil Ecosystems
The microbial breakdown of chlorinated aromatic compounds like 2-(2,5-Dichlorophenyl)ethan-1-ol in soil is a critical process influencing their persistence. Both aerobic and anaerobic conditions facilitate distinct degradation pathways.
Under aerobic conditions , the initial attack on chlorinated aromatic compounds is often mediated by bacteria possessing monooxygenase or dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorinated catechols. This step is crucial as it destabilizes the aromatic structure, making it more susceptible to subsequent ring cleavage. Following ring opening, the resulting aliphatic intermediates are further metabolized, often leading to the release of chloride ions and the complete mineralization of the compound to carbon dioxide and water.
In anaerobic environments , a key degradation mechanism is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, with the chloroaromatic compound acting as an electron acceptor. researchgate.net This stepwise removal of chlorine atoms is carried out by specific groups of anaerobic bacteria. The resulting less chlorinated or non-chlorinated aromatic compounds are then more amenable to degradation by other microbial populations within the soil community. For instance, the degradation of the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) is known to be primarily driven by enzymatic processes in soil microorganisms. youtube.com
The degradation of chlorinated phenols, which are potential metabolites of dichlorophenyl ethanols, has been well-studied. Under aerobic conditions, bacteria from genera such as Pseudomonas, Sphingomonas, and Alcaligenes have been shown to degrade various chlorophenols. researchgate.net For example, some bacteria utilize monooxygenases to convert chlorophenols to chlorocatechols, which are then subject to ring cleavage. capes.gov.br
Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)
In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment.
Hydrolysis , the reaction with water, can lead to the transformation of certain chlorinated compounds. However, the carbon-chlorine bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental conditions. savemyexams.comyoutube.com Significant hydrolysis of aryl chlorides typically requires high temperatures and pressures, conditions not found in most natural soil and water environments. youtube.com Therefore, direct hydrolysis of the chlorines from the phenyl ring of this compound is expected to be a slow process.
Photolysis , or degradation by sunlight, can be a more significant abiotic transformation pathway for aromatic compounds in surface waters and on soil surfaces. nih.govrsc.org The absorption of ultraviolet (UV) radiation can lead to the cleavage of the carbon-chlorine bond, generating reactive radical species. nih.gov The photolytic degradation of other chlorinated aromatic compounds, such as 2,4-D, has been observed to proceed, leading to the formation of dichlorophenols and other byproducts. cdc.gov The efficiency of photolysis is influenced by factors such as water clarity, pH, and the presence of other photosensitizing substances in the environment. nih.govrsc.org
Metabolite Identification and Persistence in Environmental Matrices
The degradation of this compound is expected to produce a series of intermediate metabolites in environmental matrices like soil and water.
Based on the microbial degradation pathways of similar compounds, the initial oxidation of the ethanol (B145695) side chain would likely lead to the formation of 2,5-dichlorophenylacetic acid . Further microbial action, particularly the hydroxylation of the aromatic ring, would result in chlorinated phenol (B47542) derivatives. A primary and persistent metabolite of many dichlorinated aromatic compounds is 2,5-dichlorophenol . The persistence of such metabolites is a significant environmental concern. For example, 2,6-dichlorobenzamide (B151250) (BAM), a metabolite of the herbicide dichlobenil, is a frequently detected groundwater contaminant, highlighting the potential for metabolites to be more persistent than the parent compound. nih.govnih.gov
The subsequent degradation of these dichlorophenol intermediates would proceed through pathways involving further hydroxylation to form chlorocatechols, followed by ring cleavage. The persistence of these metabolites in soil and water depends on the microbial community present and the prevailing environmental conditions. In some cases, metabolites can be more toxic or mobile than the original compound. acs.orgnih.gov
| Potential Parent Compound | Anticipated Primary Metabolites | Further Degradation Products |
| This compound | 2,5-Dichlorophenylacetic acid, 2,5-Dichlorophenol | Chlorocatechols, Ring-cleavage products |
Bioaccumulation and Biotransformation in Biological Systems (e.g., Plants)
The uptake and accumulation of xenobiotics like this compound in organisms is a key aspect of their environmental risk.
Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. researchgate.netlkouniv.ac.in For plants, the uptake of organic compounds from the soil is influenced by the compound's physicochemical properties, such as its water solubility and lipophilicity (fat solubility), as well as the plant species and soil characteristics. nih.govnih.gov Compounds with moderate lipophilicity are often more readily taken up by plant roots and translocated to other parts of the plant.
Once inside the plant, biotransformation can occur, where the plant's metabolic enzymes modify the chemical structure of the xenobiotic. nih.gov These transformations are generally aimed at detoxifying the compound and increasing its water solubility to facilitate storage in vacuoles or excretion. Common biotransformation reactions in plants include:
Oxidation: Introduction of hydroxyl groups, often catalyzed by cytochrome P450 monooxygenases.
Reduction: Reduction of nitro or carbonyl groups.
Hydrolysis: Cleavage of ester or amide bonds.
Conjugation: Attachment of endogenous molecules like sugars (e.g., glucose) or amino acids to the xenobiotic or its metabolites. This process increases water solubility and reduces toxicity.
Advanced Research Applications and Future Directions for 2 2,5 Dichlorophenyl Ethan 1 Ol
Role in the Development of Next-Generation Pharmaceutical Leads
The scaffold of 2-(2,5-dichlorophenyl)ethan-1-ol is a key starting point for the synthesis of a variety of pharmacologically active molecules. Its utility as a chemical intermediate is well-established, particularly in the creation of antifungal agents and other therapeutic compounds. cymitquimica.com
Researchers have utilized closely related analogs, such as 2-amino-1-(2,4-dichlorophenyl)ethan-1-ol, as crucial intermediates in the synthesis of prominent antifungal drugs like miconazole (B906). chemicalbook.com The structural framework provided by these dichlorinated phenyl ethanols is instrumental in the design of molecules that can effectively disrupt fungal cell membranes.
Furthermore, derivatives of this compound family are integral to the synthesis of other important pharmaceuticals. For instance, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a key chiral intermediate for the antifungal drug luliconazole (B1675427). researchgate.net The strategic modification of the ethanol (B145695) side chain and the phenyl ring allows for the generation of a diverse library of compounds with potentially enhanced efficacy and selectivity. The development of a practical synthesis route to a statin side chain has also been reported, highlighting the versatility of this structural motif. researchgate.net
The following table summarizes the key pharmaceutical applications of compounds structurally related to this compound.
| Compound/Derivative | Pharmaceutical Application | Therapeutic Class |
| 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | Intermediate for Miconazole synthesis chemicalbook.com | Antifungal |
| (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Key intermediate for Luliconazole researchgate.net | Antifungal |
| (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Building block for Statin side chain synthesis researchgate.net | Antihyperlipidemic |
The continued exploration of derivatives of this compound holds promise for the discovery of next-generation pharmaceutical leads with improved properties.
Contributions to Fundamental Organic Chemistry and Reaction Mechanism Elucidation
Beyond its direct applications in medicinal chemistry, this compound and its analogs serve as important tools for advancing fundamental organic chemistry. These compounds are frequently employed as building blocks in complex organic syntheses, allowing for the construction of intricate molecular architectures. chemicalbook.combldpharm.com
The study of reactions involving these compounds provides valuable insights into reaction mechanisms and kinetics. For example, in the enzymatic synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, the reaction kinetics were found to follow a Ping-Pong Bi-Bi mechanism with competitive inhibition by one of the substrates. researchgate.net Understanding these kinetic models is crucial for optimizing reaction conditions and scaling up production.
The table below details the kinetic parameters determined for an enzymatic reaction involving a related compound. researchgate.net
| Kinetic Parameter | Value | Unit |
| Vmax | 0.7092 | mmol/(min·g) |
| KB (Vinyl acetate) | 0.0553 | mol/L |
| KA (Racemic 1-(2,4-dichlorophenyl)ethanol) | 0.0136 | mol/L |
| KiA (Racemic 1-(2,4-dichlorophenyl)ethanol) | 0.1948 | mol/L |
Such detailed mechanistic studies, facilitated by the use of compounds like this compound, contribute significantly to the broader understanding of organic reactions and enzymatic catalysis.
Integration of Multi-Omics Approaches in Bioactivity Studies
The comprehensive assessment of the biological effects of xenobiotics, such as this compound, is increasingly reliant on multi-omics approaches. nih.govresearchgate.net These strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular perturbations induced by a compound within a biological system. nih.gov While specific multi-omics studies on this compound are not yet prevalent in the literature, the established methodologies provide a clear framework for future investigations.
Exposure to xenobiotics can trigger a range of cellular responses, including stress and inflammation. nih.gov A multi-omics approach can elucidate the complex interplay of these responses. For example, transcriptomics (e.g., RNA sequencing) can identify changes in gene expression, while proteomics can reveal corresponding alterations in protein levels. nih.gov Metabolomics, the study of small molecule metabolites, can provide a functional readout of the metabolic state of the cell. mdpi.com
The integration of these "omics" layers can help to identify key pathways and molecular targets affected by the compound, ultimately leading to a more complete understanding of its bioactivity and potential toxicity. researchgate.net This integrated analysis is crucial for constructing adverse outcome pathways (AOPs), which are essential for modern, mechanism-based risk assessment. researchgate.net
Future research will likely see the application of these powerful techniques to thoroughly characterize the biological impact of this compound and its derivatives.
Sustainable Synthesis and Green Chemistry Initiatives for Production
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. For the production of chiral alcohols like this compound and its analogs, biocatalysis and chemoenzymatic methods have emerged as promising green alternatives to traditional chemical routes. researchgate.netrjeid.com
These enzymatic processes offer several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and reduced environmental impact. researchgate.netrjeid.com For instance, the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been achieved with high enantiomeric excess using ketoreductases from various microbial sources. researchgate.net These biocatalytic methods can circumvent the need for cryogenic conditions and hazardous reagents often employed in conventional synthesis. researchgate.net
The table below highlights some of the biocatalysts used for the synthesis of related chiral alcohols.
| Enzyme/Biocatalyst | Substrate | Product | Key Advantages |
| Ketoreductase from Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol researchgate.net | High enantiomeric excess (>99.9%) |
| Lipase from Thermomyces lanuginosus | Racemic acetate (B1210297) of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol researchgate.net | High selectivity and rapid reaction time |
| Recombinant E. coli expressing a ketoreductase mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol researchgate.net | High conversion and enantiomeric excess |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(2,5-Dichlorophenyl)ethan-1-ol with high purity?
- Methodological Answer : Optimize reaction conditions by refluxing stoichiometric equivalents of 2,5-dichlorophenyl precursors with ethanol or methanol under acidic catalysis (e.g., sulfuric acid). Monitor reaction progress via TLC or HPLC. Post-reaction, isolate the product through ice-water precipitation, followed by filtration and recrystallization in ethanol. Purity can be confirmed by NMR (δ 1.8–2.2 ppm for CH2 and δ 4.5–5.0 ppm for OH) and GC-MS .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify hydroxyl stretches (~3300 cm⁻¹) and C-Cl vibrations (~700–800 cm⁻¹) .
- NMR : Use H NMR to confirm the ethanolic CH2 group (quartet splitting) and aromatic protons (multiplet for dichlorophenyl). C NMR resolves the carbon backbone, including Cl-substituted aromatic carbons .
- Mass Spectrometry : Electron ionization (EI-MS) detects molecular ion peaks (e.g., m/z 190–195 for M⁺) and fragment patterns (e.g., loss of H2O or Cl) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and avoid skin contact. Store waste in halogenated solvent containers. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .
Q. How can researchers assess the solubility of this compound in various solvents?
- Methodological Answer : Perform solubility tests in graded polarity solvents (e.g., water, ethanol, DMSO, hexane) at 25°C. Quantify solubility via UV-Vis calibration curves or gravimetric analysis. Note moderate solubility in polar solvents (e.g., ethanol) due to the hydroxyl group and higher solubility in DMSO .
Advanced Research Questions
Q. How can computational models predict the reactivity of the hydroxyl group in this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the O-H group. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes). LogD (pH 7.4 ≈ 2.31) and pKa (~13.76) values from QSAR models guide predictions of protonation states and lipophilicity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays (e.g., antimicrobial disk diffusion vs. MIC assays) under standardized conditions (pH, temperature). Use LC-MS to confirm compound stability during testing. Compare results with structurally similar analogs (e.g., 2-(2,4-dichlorophenyl) derivatives) to identify substituent-specific effects .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Primary degradation products (e.g., oxidation to ketones) can be identified using high-resolution MS/MS .
Q. What methods enable regioselective functionalization of the dichlorophenyl ring?
- Methodological Answer : Employ directed ortho-metalation (DoM) using LDA or Grignard reagents to introduce substituents at specific positions. Alternatively, leverage Suzuki-Miyaura coupling for cross-coupling at the para-chlorine position. Monitor regioselectivity via H NMR coupling constants and NOESY .
Q. How can reaction byproducts be analyzed using advanced mass spectrometry techniques?
- Methodological Answer : Use LC-QTOF-MS to separate and identify byproducts via exact mass (<1 ppm error). Isotopic patterns (e.g., Cl₂ → M+2 and M+4 peaks) distinguish chlorine-containing byproducts. Data-dependent acquisition (DDA) modes enable fragmentation and structural elucidation .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
